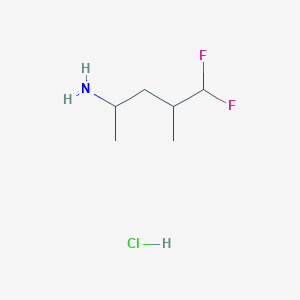

5,5-Difluoro-4-methylpentan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Difluoro-4-methylpentan-2-amine hydrochloride is a chemical compound with the CAS Number: 2377034-93-8 . It has a molecular weight of 173.63 .

Molecular Structure Analysis

The InChI code for 5,5-Difluoro-4-methylpentan-2-amine hydrochloride is 1S/C6H13F2N.ClH/c1-4(6(7)8)3-5(2)9;/h4-6H,3,9H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The physical form of 5,5-Difluoro-4-methylpentan-2-amine hydrochloride is not specified in the available resources . For detailed physical and chemical properties, it’s recommended to refer to a Material Safety Data Sheet (MSDS) or contact the manufacturer.Scientific Research Applications

Fluorescent and Colorimetric pH Probe

A study detailed the synthesis of a fluorescent and colorimetric pH probe that could be useful for monitoring acidic and alkaline solutions. This probe shows potential for real-time pH sensing and intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts. The probe's design includes a benzothiazole moiety for emissiveness and a charged trimethyl amino group for solubility in water (Diana, Caruso, Tuzi, & Panunzi, 2020).

Photocatalytic Hydrodefluorination

Another research focused on photocatalytic hydrodefluorination as a method to access partially fluorinated aromatics. This approach starts with perfluoroarenes and selectively reduces C-F bonds, demonstrating a new pathway for synthesizing fluorinated compounds using a safe and inexpensive amine as the reductant (Senaweera, Singh, & Weaver, 2014).

Nitric Oxide Specific Probe

Research on the mechanism of nitric oxide (NO) reactivity and fluorescence enhancement of the NO-specific probe CuFL1 was conducted. This study provides insights into designing faster-reacting probes by understanding the role of the protonation state of the secondary amine in the ligand's reactivity towards NO (McQuade, Pluth, & Lippard, 2010).

Novel Fluorous Alkylating Agents

A study on the preparation of novel fluorous alkylating agents from fluorous γ-lactone precursors has shown that these agents can be used to afford fluorous N-substituted-pyrrolidines. This research opens up new avenues for synthesizing fluorous compounds with potential applications in medicinal chemistry and materials science (Rábai, 2017).

Perfluorinated Ether Sulfonates as PFOS Alternatives

Investigation into novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry highlighted the environmental behaviors and potential adverse effects of these alternatives. This study contributes to understanding the distribution and impact of fluorinated compounds in the environment (Ruan, Lin, Wang, Liu, & Jiang, 2015).

Safety and Hazards

properties

IUPAC Name |

5,5-difluoro-4-methylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2N.ClH/c1-4(6(7)8)3-5(2)9;/h4-6H,3,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIQVSCGIJEQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)N)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride](/img/structure/B2846685.png)

![Cyclopentyl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2846687.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B2846702.png)

![3-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846706.png)

![N-(3,4-Dimethylphenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2846707.png)